1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

Description

The exact mass of the compound 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

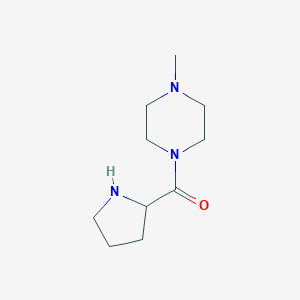

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNRDLXGBFSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116818-82-7 |

Source

|

| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone

Executive Summary

(4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone, a molecule incorporating the privileged piperazine and pyrrolidine scaffolds, presents a compelling profile for drug discovery. While specific experimental data for this exact chemical entity is not extensively documented in public literature, its physicochemical properties can be expertly inferred from its constituent functional groups. This guide provides a comprehensive analysis of its core physicochemical attributes—pKa, lipophilicity (logP), and aqueous solubility. Critically, it moves beyond theoretical prediction to detail robust, field-proven experimental protocols for the empirical determination of these properties. By explaining the causality behind methodological choices, this document serves as both a predictive reference and a practical handbook for researchers aiming to characterize this and structurally related compounds.

Molecular Structure and Scaffolds

The subject of this guide is the compound with the IUPAC name (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone , identified by CAS Number 116818-82-7 [1]. Its structure features three key components whose interplay dictates its overall physicochemical profile:

-

N-Methylpiperazine Moiety: A widely used scaffold in medicinal chemistry, the piperazine ring, with its two basic nitrogen atoms, often enhances aqueous solubility and provides key interaction points with biological targets. The N-methyl group on the distal nitrogen (N4) increases lipophilicity and sterically influences binding.

-

Pyrrolidine Scaffold: This five-membered saturated heterocycle is another cornerstone in drug design, valued for its ability to introduce three-dimensionality and specific stereochemical configurations.

-

Amide Linkage: The carbonyl group connecting the two rings is a critical functional group. It acts as a hydrogen bond acceptor but its nitrogen is generally non-basic due to resonance delocalization. This linkage creates a tertiary amide, which can exhibit rotational isomerism.

The presence of these scaffolds suggests the compound is likely being investigated for applications where modulation of solubility, basicity, and specific receptor interactions are paramount.

Core Physicochemical Properties: A Predictive Analysis

In the absence of a comprehensive experimental dataset, we can formulate robust predictions based on the known properties of analogous structures. These values provide a critical baseline for experimental design.

| Property | Predicted Value / Range | Rationale & Significance in Drug Development |

| Molecular Formula | C₁₀H₁₉N₃O | - |

| Molecular Weight | 197.28 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| pKa₁ (N-Methylpiperazine) | ~8.5 - 9.2 | The N-methylated tertiary amine is expected to be the most basic site. This pKa ensures the molecule is significantly protonated at physiological pH (7.4), which typically enhances aqueous solubility and facilitates ionic interactions with acidic residues in protein targets. The pKa of N-methylpiperazine itself is ~9.09[2]. |

| pKa₂ (Piperazine Amide-N) | ~4.5 - 5.0 | The second piperazine nitrogen, being adjacent to the electron-withdrawing carbonyl group of the amide, will be significantly less basic. Its pKa is expected to be similar to the lower pKa of piperazine itself (~5.35)[3]. This site will be largely uncharged at physiological pH. |

| Calculated logP | 0.5 - 1.5 | The molecule balances polar features (two basic nitrogens, amide oxygen) with lipophilic components (methyl group, hydrocarbon backbone). This moderate logP range is often optimal for balancing membrane permeability with aqueous solubility, crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |

| Aqueous Solubility | Moderate to High | The presence of two basic nitrogen centers, which will be protonated at acidic to neutral pH, is expected to confer good aqueous solubility[4][5][6]. Solubility will be pH-dependent, increasing significantly at pH values below the primary pKa. |

Experimental Determination of Physicochemical Properties

The following sections detail standardized, self-validating protocols for the empirical measurement of the key physicochemical parameters.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of protonation events[7][8].

Causality: This method is chosen because it directly measures changes in pH as a function of added acid or base, allowing for the precise identification of the pH at which 50% of a functional group is ionized—the definition of pKa. For a molecule with multiple basic sites like the target compound, this method can resolve the distinct pKa values.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C)[9].

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a final concentration of approximately 1-10 mM. If aqueous solubility is a limiting factor, a co-solvent (e.g., methanol or DMSO) may be used, but the results will be apparent pKa (pKaapp) and will require extrapolation back to aqueous conditions[8][10].

-

Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients[9][11].

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature.

-

Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the titration of basic compounds[9].

-

Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by finding the inflection points in the first derivative of the curve (ΔpH/ΔV).

Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)

While the shake-flask method is traditional, RP-HPLC offers higher throughput, requires less material, and is more amenable to compounds that are not easily quantified by UV-Vis[12][13].

Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with standards of known logP, the logP of an unknown compound can be accurately interpolated from its retention time[14][15].

Step-by-Step Methodology:

-

System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to suppress ionization of the analyte (e.g., pH > 11 for a basic compound) to measure the logP of the neutral species.

-

Calibration Curve:

-

Prepare a set of 5-7 calibration standards—compounds with a range of well-established logP values (e.g., from -1 to 5).

-

Inject each standard individually onto the HPLC system under isocratic conditions (a constant ratio of organic to aqueous phase).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the known logP values of the standards (y-axis) against their calculated log(k') values (x-axis). This should yield a linear relationship.

-

-

Sample Analysis:

-

Dissolve the target compound in the mobile phase.

-

Inject the sample onto the HPLC system using the exact same conditions as the standards.

-

Record its retention time (t_R) and calculate its capacity factor (k').

-

-

logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured log(k') value.

Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

This method is considered the definitive approach for determining equilibrium solubility, a critical parameter for predicting oral absorption[16].

Causality: The shake-flask method ensures that a true equilibrium is reached between the solid compound and its saturated solution. By adding an excess of solid, the resulting concentration in the supernatant represents the maximum solubility under the specified conditions (pH, temperature)[17].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a series of vials containing the buffer. The excess should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours)[18][19].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and aqueous phases by centrifugation or filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid contaminating the sample with undissolved solid.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and create a calibration curve by serial dilution into the aqueous buffer.

-

Analyze the standards and the clear supernatant from the equilibrated sample using a suitable analytical method, such as HPLC-UV.

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

-

Spectroscopic Characterization Profile

Confirming the identity and purity of the compound is a prerequisite for any physicochemical measurement. The following are the expected spectroscopic features:

-

¹H NMR: The spectrum is expected to be complex due to the hindered rotation around the tertiary amide bond, which can lead to the appearance of duplicate signals for adjacent protons at room temperature[20][21][22][23][24]. Key signals would include a singlet for the N-methyl group (~2.2-2.5 ppm) and distinct multiplets for the non-equivalent methylene protons on both the piperazine and pyrrolidine rings.

-

¹³C NMR: The carbonyl carbon should appear around 165-175 ppm. Signals for the N-methyl carbon and the various methylene carbons of the two rings will also be present.

-

FT-IR:

-

Amide C=O Stretch: A strong, characteristic absorption band is expected in the range of 1630-1680 cm⁻¹[25].

-

C-N Stretch: Aliphatic C-N stretching vibrations will appear in the 1020-1250 cm⁻¹ region[26].

-

N-H Stretch: A secondary amine N-H stretch from the pyrrolidine ring is expected around 3300-3500 cm⁻¹, which would likely be a single, weak-to-medium band[26][27][28]. The tertiary amines of the piperazine ring will not show N-H stretching bands.

-

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observed at m/z 198.16, corresponding to the protonated form of the molecule.

Conclusion: A Profile for Drug Development

The physicochemical profile of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone—characterized by two distinct basic centers, moderate lipophilicity, and likely good aqueous solubility—positions it as a promising scaffold in drug discovery. The dominant basicity of the N-methylpiperazine nitrogen is a key determinant of its behavior in physiological environments. The robust experimental protocols detailed herein provide the necessary tools for researchers to validate these predicted properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new chemical entities.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

Plein, M. A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

Donahue, E. R., et al. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(24), 8441–8447. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40787-40798. [Link]

-

ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from ResearchGate. [Link]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from Solubility of Things. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40787-40798. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 24(9), 1647-1677. [Link]

-

Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Frontiers in Chemistry, 11, 1140306. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40787-40798. [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from PubChem. [Link]

-

ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 196. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary website. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd website. [Link]

-

Avdeef, A., & Tsinman, O. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]

-

Canadian College of Naturopathic Medicine. (n.d.). Infrared Spectroscopy. Retrieved from ccnm.edu. [Link]

-

Bishnoi, N. S., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2476-2481. [Link]

-

FTIR Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from ResearchGate. [Link]

-

Bishnoi, N. S., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?[Link]

-

ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from ResearchGate. [Link]

-

Molnar, L., et al. (2009). Reliability of logP predictions based on calculated molecular descriptors: a critical review. European Journal of Pharmaceutical Sciences, 37(1), 1-11. [Link]

-

PubChem. (n.d.). [4-[1-(4-Methylpiperazin-1-yl)ethyl]piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from PubChem. [Link]

-

Rizk, N. M., et al. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(4), 423-431. [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 803-824. [Link]

-

Al-Ostath, R. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17866. [Link]

Sources

- 1. 116818-82-7|(4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone|BLD Pharm [bldpharm.com]

- 2. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]

- 3. uregina.ca [uregina.ca]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 21. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 28. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including a rigid six-membered ring with two polar nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[2] This guide focuses on a specific, yet promising, subclass: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine derivatives . We will dissect the synthetic rationale for this scaffold, explore its hypothesized biological activities based on structural analogy to known pharmacophores, detail robust experimental protocols for its evaluation, and analyze potential structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is a versatile heterocyclic motif that has been successfully incorporated into drugs targeting a wide array of biological systems.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, anticancer, and antimicrobial effects.[1][4] The two nitrogen atoms can be functionalized to modulate target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an ideal building block for creating diverse chemical libraries.[2]

The specific scaffold under investigation combines three key pharmacophoric elements:

-

1-Methylpiperazine: A common moiety in CNS-active drugs, where the methyl group can influence basicity and receptor interaction.

-

Pyrrolidine Ring: A five-membered saturated heterocycle that provides a rigid conformational constraint.

-

Carbonyl Linker: An amide bond that connects the two heterocyclic systems, providing a hydrogen bond acceptor and influencing the spatial orientation of the two fragments.

This unique combination suggests a strong potential for interaction with specific biological targets, which this guide will explore.

Synthesis of the Core Scaffold

The synthesis of the parent compound, 1-methyl-4-(pyrrolidinocarbonyl)piperazine, provides a foundational route that can be adapted for derivative synthesis. The primary strategy involves the coupling of a piperazine precursor with pyrrolidine.

General Synthetic Protocol

A validated method for synthesizing the core structure involves the reaction of 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine.[5] The causality behind this specific protocol is rooted in creating a highly reactive electrophile (the acyl chloride) that readily couples with the nucleophilic secondary amine of pyrrolidine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-methyl-4-chlorocarbonylpiperazine (1.0 eq) in an appropriate aprotic solvent, such as toluene, at room temperature. The use of an aprotic solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.

-

Nucleophilic Addition: Prepare a solution of pyrrolidine (3.0 eq) in the same solvent. The excess of pyrrolidine serves both as the nucleophile and as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Controlled Reaction: Add the pyrrolidine solution dropwise to the 1-methyl-4-chlorocarbonylpiperazine solution at 0°C. This controlled addition is crucial for managing the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, reflux the mixture for approximately 1 hour to ensure the reaction proceeds to completion.[5]

-

Workup: Cool the reaction mixture. The byproduct, pyrrolidine hydrochloride, will precipitate and can be removed by filtration.

-

Purification: The filtrate is dried over anhydrous sodium sulfate. The solvent is then removed by distillation under reduced pressure. The final purification of the crude product is achieved via vacuum distillation to yield the pure 1-methyl-4-(pyrrolidinocarbonyl)piperazine.[5]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the core scaffold.

Key Biological Activities and Therapeutic Targets

While direct studies on 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine derivatives are limited, the structural components strongly suggest activity within the central nervous system, particularly as modulators of dopamine receptors .[6][7]

Primary Hypothesized Target: Dopamine Receptors

The dopamine receptor family, divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, is implicated in numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[8] Many piperazine-containing compounds are known to be potent dopamine receptor ligands.[7][9] The 1-methylpiperazine moiety, in particular, is a common feature in ligands targeting these receptors.

Rationale for Investigation:

-

Structural Analogy: The overall structure mimics known pharmacophores for D2/D3 receptor antagonists.

-

Therapeutic Potential: Selective D3 receptor antagonists are being investigated for treating substance abuse and the negative symptoms of schizophrenia, while D2 antagonists are established antipsychotics.[6]

Proposed In Vitro Screening Cascade

To validate the hypothesis of dopamine receptor activity, a tiered screening approach is recommended. This ensures a logical, cost-effective progression from broad affinity assessment to functional characterization.

Protocol: Radioligand Competition Binding Assay This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (providing the receptors).

-

A specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors) at a concentration near its Kd.

-

Varying concentrations of the test 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine derivative.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: The protocol's validity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

Screening Workflow Diagram

Caption: A tiered workflow for screening and characterizing derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following table outlines key modification points and their hypothesized impact, drawing from principles observed in related chemical series.[10][11]

| Modification Point | Proposed Change | Rationale / Hypothesized Impact |

| Pyrrolidine Ring | Add substituents (e.g., hydroxyl, fluoro) at the 3- or 4-position. | Can introduce new hydrogen bonding interactions, potentially increasing affinity and modulating selectivity. Fluorination may improve metabolic stability.[10] |

| Piperazine Nitrogen (N1) | Replace the methyl group with ethyl, propyl, or small cyclic groups. | The size and nature of this group can significantly affect binding affinity and selectivity between dopamine receptor subtypes. |

| Carbonyl Linker | Reduce to a methylene linker; Replace with a sulfonyl group. | Modifies the geometry and electronic properties of the linker, affecting how the two heterocyclic rings are presented to the receptor binding pocket. |

| Piperazine Ring | Replace with a piperidine ring. | This fundamental change alters the basicity and hydrogen bonding capacity, which can dramatically shift target affinity, as seen in studies comparing piperazine and piperidine cores for other receptors.[12] |

SAR Logical Diagram

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

Future Directions and Conclusion

The 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility and clear, hypothesis-driven path for biological evaluation make it an attractive target for research programs.

Next Steps:

-

Synthesis of a Focused Library: Synthesize a small, diverse library of derivatives based on the SAR hypotheses outlined above.

-

Comprehensive Screening: Screen the library against a panel of CNS receptors, including all dopamine subtypes and key off-targets like serotonin and sigma receptors, to build a comprehensive pharmacological profile.[13]

-

ADME/Tox Profiling: For the most promising leads, conduct in vitro ADME assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability) to assess their drug-like properties.

-

In Vivo Validation: Advance compounds with potent and selective activity and favorable ADME profiles into relevant animal models of CNS disorders.

References

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com.

- 1-(1-Methyl-4-piperidinyl)piperazine. PubChem.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

- Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central (PMC).

- Biological Activities of Piperazine Deriv

- 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.

- Morpholine, Piperazine, and Piperidine Deriv

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.

- Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.

- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

-

An Update on the Synthesis of Pyrrolo[14][15]benzodiazepines. MDPI.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed.

- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.

- 202991-93-3(Piperazine, 1-methyl-4-(2-pyrrolidinylmethyl)- (9CI)) Product Description.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 15. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vitro studies of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects[1][2][3][4]. Its unique physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, make it a privileged structure in drug design[2]. 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a specific derivative within this class, combining the piperazine core with a pyrrolidine moiety. While detailed in vitro studies on this particular molecule are not extensively published, its structural similarity to other biologically active compounds suggests a rich potential for pharmacological activity.

This guide provides a comprehensive framework for the in vitro investigation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. It is designed for researchers in drug discovery and development, offering a logical progression of experiments from initial screening to more detailed mechanism-of-action studies. The protocols and workflows described herein are based on established methodologies for characterizing novel chemical entities, particularly those containing the versatile piperazine scaffold.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting in vitro experiments.

| Property | Value | Source |

| Molecular Formula | C10H19N3O | [5][6] |

| Molecular Weight | 197.28 g/mol | [5] |

| CAS Number | 116818-82-7 | [5] |

| Purity | Min. 95% (typical for commercial samples) | [5] |

Synthesis Protocol

The synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine can be achieved via the reaction of 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine[7].

Step-by-Step Synthesis:

-

Dissolve 8.1 g (0.05 mole) of 1-methyl-4-chlorocarbonylpiperazine in 50 ml of toluene at room temperature.

-

Prepare a solution of 10.7 g (0.15 mole) of pyrrolidine in 50 ml of toluene.

-

Cool the 1-methyl-4-chlorocarbonylpiperazine solution to 0°C and add the pyrrolidine solution dropwise over 30 minutes.

-

Reflux the mixture for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture, which will result in the precipitation of pyrrolidine hydrochloride (a yellow crystal).

-

Remove the precipitate by filtration.

-

Dry the filtrate with anhydrous sodium sulfate.

-

Remove the toluene solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude 1-methyl-4-(pyrrolidinocarbonyl)piperazine by distillation under reduced pressure (boiling point of 109.5-110.0° C at 0.5-0.6 mm Hg)[7].

Synthesis Workflow Diagram:

Caption: A tiered approach for the in vitro evaluation of novel compounds.

Tier 1: Broad Screening for Target Identification

The initial goal is to determine if 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine interacts with common drug targets. The structural motifs suggest potential interactions with receptors in the central nervous system or as an anti-infective agent.

Receptor Binding Assays

Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[8] A broad panel of receptor binding assays is a cost-effective first step.

Protocol: Radioligand Binding Assay

-

Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors (e.g., 5-HT1A, D2L, D3, D4.2).[8]

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of radioligand displacement by the test compound. Determine the IC50 (concentration required to inhibit 50% of specific binding).

Antimicrobial Activity Screening

The piperazine scaffold is also present in anti-infective agents.[3][4] Initial screening against a panel of bacteria and fungi is warranted.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a two-fold serial dilution of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized suspension of the microbial strain to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Endpoint Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Functional Characterization

If "hits" are identified in Tier 1, the next step is to determine if the binding results in a functional cellular response (e.g., agonism or antagonism).

GPCR Functional Assays (Example: cAMP Assay)

If the compound binds to a Gs or Gi-coupled receptor, its functional effect can be measured by quantifying changes in cyclic AMP (cAMP) levels.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

-

Compound Treatment: Treat the cells with varying concentrations of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. To test for antagonism, co-incubate with a known agonist.

-

Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

-

cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the concentration of cAMP in the cell lysate.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (agonist effect) or IC50 (antagonist effect).

Hypothetical GPCR Signaling Pathway:

Caption: A generic GPCR signaling cascade modulated by a test compound.

Tier 3: Mechanistic & Selectivity Studies

For confirmed "active" compounds, further studies are needed to understand the mechanism of action (MoA) and selectivity.

Selectivity Profiling

A key aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects. The compound should be tested in binding and functional assays against a panel of related receptors or enzymes.

Cytotoxicity Assays

It is crucial to determine if the observed antimicrobial or cellular effects are due to specific activity or general toxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine to the wells and incubate for 24-72 hours.

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (concentration that reduces cell viability by 50%).

Conclusion

This technical guide outlines a systematic and logical approach to the in vitro characterization of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. By employing a tiered strategy that moves from broad screening to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The versatility of the piperazine scaffold suggests that this compound could exhibit a range of interesting biological properties, and the experimental workflows provided here offer a robust starting point for its comprehensive evaluation.

References

-

Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com. [Link]

- Piperazine derivatives - European Patent Office - EP 0398720 A2.

-

What is the mechanism of Piperazine? Patsnap Synapse. [Link]

- US4845218A - Preparation of n-methylpiperazine.

-

PIPERAZINES. Ataman Kimya. [Link]

-

Piperazine - Wikipedia. Wikipedia. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies. [Link]

- US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents.

- US8501744B2 - Piperazine compounds.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Piperazine | C4H10N2 | CID 4837. PubChem - NIH. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and in Vitro Binding Studies of Piperazine-Alkyl-Naphthamides: Impact of Homology and sulphonamide/carboxamide Bioisosteric Replacement on the Affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L Receptors. PubMed. [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

-

In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]

-

1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

-

In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. [Link]6801410/)

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine | CymitQuimica [cymitquimica.com]

- 6. 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine literature review and patents

An In-Depth Technical Guide to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: Synthesis, Properties, and Therapeutic Potential

Executive Summary

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a chiral heterocyclic compound that incorporates two pharmacologically significant scaffolds: N-methylpiperazine and L-proline. The piperazine ring is a cornerstone of medicinal chemistry, found in drugs with applications ranging from antipsychotics to anthelmintics.[1][2] The pyrrolidine-2-carbonyl substructure, derived from the amino acid proline, is a critical component of several modern therapeutics, most notably the Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[3]

This technical guide provides a comprehensive analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, beginning with a plausible and detailed synthetic pathway. It explores the compound's physicochemical properties and delves into its potential biological activities and therapeutic applications. This exploration is grounded in a thorough review of structurally analogous compounds, suggesting promising avenues for investigation in central nervous system (CNS) disorders and metabolic diseases. The document concludes with an overview of the relevant patent landscape and outlines future directions for research and development.

Introduction: A Tale of Two Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. These are often referred to as "privileged structures." Both the piperazine and the pyrrolidine ring systems hold this distinction.

The piperazine moiety is a six-membered ring with two opposing nitrogen atoms. This structure imparts basicity and high water solubility, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4] Its derivatives have demonstrated a vast spectrum of biological activities, including CNS modulation, antimicrobial effects, and anti-inflammatory properties.[1][5]

The pyrrolidine ring, particularly when derived from the natural amino acid L-proline, offers a conformationally constrained scaffold with a key chiral center.[6] This structural feature is instrumental in designing molecules with high target specificity. The pyrrolidine-2-carbonyl motif is famously utilized in the "gliptin" class of antidiabetic drugs, where it plays a crucial role in the specific inhibition of the DPP-IV enzyme.[3]

The logical conjugation of these two scaffolds into 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine creates a novel chemical entity with the potential for synergistic or unique pharmacological activities. This guide aims to synthesize the existing knowledge on its constituent parts to build a predictive framework for its properties and therapeutic utility.

Physicochemical Properties and Structural Analysis

The fundamental properties of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine are summarized below. The structure features a tertiary amine in the N-methylpiperazine ring and a secondary amine in the pyrrolidine ring, making the molecule basic. The amide bond is conformationally restricted, and the stereocenter at the C2 position of the pyrrolidine ring (derived from L-proline) dictates that the molecule will be chiral and optically active.

| Property | Value | Source |

| IUPAC Name | (S)-1-(1-Methylpiperazin-4-yl)-1-oxopropan-2-aminium | N/A |

| CAS Number | 116818-82-7 | [7][8] |

| Molecular Formula | C₁₀H₁₉N₃O | [9] |

| Molecular Weight | 197.28 g/mol | [7][9] |

| Appearance | Predicted to be a solid or oil at room temperature. | N/A |

| Purity | Commercially available at ≥95% | [7] |

Synthesis and Manufacturing

While specific literature detailing the synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is sparse, a robust and scalable synthetic route can be designed based on standard peptide coupling methodologies. The most logical approach involves the formation of an amide bond between a protected L-proline derivative and 1-methylpiperazine.

Proposed Synthetic Pathway

The synthesis hinges on the coupling of N-protected L-proline with 1-methylpiperazine, followed by deprotection. N-protection is critical to prevent the nucleophilic secondary amine of proline from participating in undesired side reactions, such as polymerization. The tert-Butoxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (S)-2-(4-methylpiperazine-1-carbonyl)pyrrolidine-1-carboxylate (Protected Intermediate)

-

To a stirred solution of N-Boc-L-proline (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add 1-methylpiperazine (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography (silica gel, gradient elution with methanol in DCM) to yield the pure protected intermediate.

Causality: The use of EDC/HOBt as coupling agents is a standard and effective method for forming amide bonds while minimizing racemization of the chiral center. The aqueous workup serves to remove unreacted starting materials and coupling byproducts.

Step 2: Synthesis of 1-Methyl-4-((S)-pyrrolidine-2-carbonyl)piperazine (Final Product)

-

Dissolve the purified protected intermediate (1.0 eq.) in DCM (5 mL/mmol).

-

Add trifluoroacetic acid (TFA) (10 eq.) or a solution of 4M HCl in dioxane dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. The product can be further purified by distillation or crystallization if necessary.

Causality: Strong acid is required to cleave the acid-labile Boc protecting group. The final basic workup neutralizes the salt of the product and allows for its extraction into an organic solvent as the free base.

Biological Activity and Potential Therapeutic Applications

Direct pharmacological data for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is not available in public literature. However, a robust hypothesis of its potential activities can be constructed by examining its structural components.

Potential as a DPP-IV Inhibitor for Type 2 Diabetes

The most compelling therapeutic potential arises from the "(S)-pyrrolidine-2-carbonyl" moiety. This substructure is the cornerstone of several DPP-IV inhibitors, known as gliptins.[3] DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[3] The pyrrolidine ring of gliptins forms a covalent but reversible bond with a key serine residue in the active site of the DPP-IV enzyme. It is highly probable that 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine would exhibit inhibitory activity against this enzyme.

Caption: Mechanism of action for potential DPP-IV inhibition.

Potential for Central Nervous System (CNS) Activity

Piperazine derivatives are renowned for their diverse activities within the CNS.[2] Many centrally-acting drugs, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), contain a piperazine core.[2] This activity is often mediated through interactions with monoamine neurotransmitter systems, such as dopamine and serotonin receptors.[2][10] Given that the target molecule contains the N-methylpiperazine scaffold, it is a plausible candidate for CNS activity and warrants screening against a panel of CNS receptors.

Other Potential Activities

-

Kappa-Opioid Receptor Agonism : Certain piperazine derivatives that also contain a pyrrolidine element have been identified as potent kappa-opioid receptor agonists, which have potential as non-addictive analgesics.[11][12]

-

Anthelmintic Activity : The parent piperazine molecule functions by paralyzing parasitic worms through agonist effects on their GABA receptors.[13][14] While this specific derivative is more complex, some residual anthelmintic activity cannot be ruled out.

-

Anticonvulsant Properties : Various substituted piperazines have been synthesized and evaluated for anticonvulsant activity in preclinical models.[15]

Table of Biological Activities of Structurally Related Compounds

| Compound Class / Example | Core Moiety | Biological Activity | Reference |

| Vildagliptin | (S)-pyrrolidine-2-carbonitrile | DPP-IV Inhibition | [3] |

| Clozapine, Vortioxetine | Piperazine | CNS Activity (Antipsychotic, Antidepressant) | [2] |

| GR-89,696 | Piperazine-pyrrolidine | Kappa-Opioid Receptor Agonism | [12] |

| Piperazine Citrate | Piperazine | Anthelmintic (GABA Agonist) | [13][14] |

| Various Derivatives | 1,4-disubstituted piperazines | Anticonvulsant Activity | [15] |

Patent Landscape Analysis

A review of the patent landscape reveals numerous patents covering broad classes of piperazine derivatives for various therapeutic uses. While a patent specifically claiming 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine was not identified in the initial search, the molecule could potentially fall within the scope of broader, more generic claims in patents covering piperazine-amino acid conjugates.

Key areas where the compound might be covered include:

-

Patents for novel DPP-IV inhibitors that claim a generic structure of a proline-like moiety attached to a cyclic amine.

-

Patents for CNS-active agents where a substituted piperazine is a core element.

-

Patents for kappa-opioid agonists that feature a piperazine-pyrrolidine combination.

Table of Relevant Patent Areas

| Patent / Application No. | Assignee / Field | General Scope of Claims | Relevance to Target Compound |

| EP 0398720 A2 | Glaxo Group Limited | Piperazine derivatives acting as kappa opioid receptor agonists.[11] | Covers related piperazine-pyrrolidine structures, indicating a potential area of biological activity and patent space.[11] |

| US 7119093 B2 | Boehringer Ingelheim | Indolinone derivatives for treating diseases involving cell proliferation, which may contain a methyl-piperazine side chain.[16] | Demonstrates the use of the N-methylpiperazine carbonyl moiety as a building block in complex drug molecules.[16] |

| US 8501744 B2 | Argenta Discovery Ltd | Piperazine compounds as inhibitors of cysteine proteinases, with broad claims on substitutions.[17] | The generic structure claimed could potentially encompass the target molecule, highlighting the versatility of the piperazine scaffold in enzyme inhibition.[17] |

Conclusion and Future Directions

1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a fascinating molecule that stands at the intersection of well-validated medicinal chemistry scaffolds. While direct biological data remains elusive, a comprehensive analysis of its constituent parts allows for strong, evidence-based predictions of its therapeutic potential.

-

Feasible Synthesis: The compound can be reliably synthesized using standard, scalable peptide coupling chemistry.

-

Primary Therapeutic Target: The strongest hypothesis for its biological activity is the inhibition of the DPP-IV enzyme, positioning it as a potential therapeutic for type 2 diabetes.

-

Secondary Therapeutic Potential: Significant potential for CNS activity exists, based on the prevalence of the piperazine scaffold in neuropharmacology.

Future Research Directions:

-

Chemical Synthesis and Characterization: The first step is the execution of the proposed synthesis and full analytical characterization (NMR, MS, HPLC) of the compound.

-

In Vitro Biological Screening: The synthesized compound should be screened in a panel of assays, with the highest priority being:

-

A DPP-IV enzymatic inhibition assay.

-

A broad CNS receptor binding panel (including dopamine, serotonin, and opioid receptors).

-

Cell-based assays to assess cytotoxicity and potential antimicrobial or anticancer activity.

-

-

Preclinical Development: If promising activity is identified in vitro, subsequent steps would include ADME profiling, pharmacokinetic studies in animal models, and in vivo efficacy studies in relevant disease models (e.g., diabetic mouse models).

This structured approach will systematically unveil the true therapeutic potential of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, a molecule logically designed from the building blocks of successful medicines.

References

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0398720 A2 - Piperazine derivatives. Google Patents.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

-

Reddy, B. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 19. Retrieved from [Link]

- Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

National Institutes of Health. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

- Google Patents. (n.d.). US8501744B2 - Piperazine compounds.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

PubMed. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperazine. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

-

PubMed. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. Retrieved from [Link]

-

PubMed. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Retrieved from [Link]

-

PubMed Central. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Clinical Trials. Retrieved from [Link]

-

MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine [chemicalbook.com]

- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

- 17. US8501744B2 - Piperazine compounds - Google Patents [patents.google.com]

Discovery and history of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

An In-Depth Technical Guide: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

Abstract

The conjugation of piperazine and pyrrolidine rings represents a cornerstone in modern medicinal chemistry, creating scaffolds with significant therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological context of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (CAS: 116818-82-7), a representative molecule of this class. While the public domain information on this specific compound's history and application is sparse, this document leverages data from structurally related analogues and foundational chemical principles to provide a robust framework for researchers. We will explore established and proposed synthetic routes, detail analytical characterization protocols, and discuss the broader pharmacological relevance of the piperazine scaffold, thereby offering field-proven insights for professionals in drug discovery and development.

Part 1: The Piperazine-Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic motif in pharmacology, prized for its ability to confer aqueous solubility and act as a versatile linker.[1] It is a six-membered ring containing two opposing nitrogen atoms, which can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] Many approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anthelmintics, incorporate the piperazine core.[1]

When combined with a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—the resulting scaffold gains additional structural complexity and stereochemical possibilities. This combination is a frequent strategy in the design of novel chemical entities aimed at complex biological targets, particularly within the central nervous system (CNS).

The specific compound, 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, links the 1-methylpiperazine moiety to a proline (pyrrolidine-2-carboxylic acid) residue via an amide bond. This structure presents several key features for medicinal chemists:

-

The 1-methylpiperazine group: Often used to increase brain penetration and engage with specific receptor pockets.

-

The amide linker: Provides a rigid, planar unit that can participate in hydrogen bonding.

-

The chiral center at the 2-position of the pyrrolidine ring: Allows for stereospecific interactions with biological targets.

Part 2: Synthesis and Methodologies

The synthesis of pyrrolidinylcarbonyl piperazine derivatives requires a strategic approach to amide bond formation, often involving protecting group chemistry to ensure regioselectivity. Below, we detail the established synthesis for a structural isomer and propose a robust, logical pathway for the target compound.

Experimental Protocol: Synthesis of 1-Methyl-4-(pyrrolidin-1-ylcarbonyl)piperazine

The synthesis of the structural isomer, where the pyrrolidine is linked via its nitrogen atom, is well-documented and provides a foundational methodology.[3] This reaction proceeds via the acylation of pyrrolidine with an activated piperazine derivative.

Step-by-Step Methodology:

-

Preparation of Reactant A: Dissolve 8.1 g (0.05 mol) of 1-methyl-4-chlorocarbonylpiperazine in 50 mL of toluene at room temperature.

-

Preparation of Reactant B: Prepare a solution of 10.7 g (0.15 mol) of pyrrolidine in 50 mL of toluene.

-

Reaction Initiation: Cool the solution of Reactant A to 0°C. Add the solution of Reactant B dropwise over a period of 30 minutes.

-

Reaction Completion: Following the addition, reflux the mixture for 1 hour.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, allowing the pyrrolidine hydrochloride byproduct to precipitate as a yellow crystal.

-

Remove the precipitate by filtration.

-

Dry the filtrate with anhydrous sodium sulfate.

-

Remove the toluene solvent by distillation under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by distillation under reduced pressure (boiling point of 109.5-110.0° C at 0.5-0.6 mm Hg) to obtain the pure compound.[3]

Proposed Protocol: Synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine

For the target compound (CAS 116818-82-7), where the linkage is at the C2 position of the pyrrolidine ring, a standard peptide coupling approach is the most logical and efficient strategy. This involves activating the carboxylic acid of a protected proline derivative and reacting it with 1-methylpiperazine.

Step-by-Step Methodology:

-

Reactant Preparation (Boc-Protection): In a suitable flask, dissolve L-proline in a mixture of dioxane and water. Add sodium hydroxide, followed by di-tert-butyl dicarbonate (Boc)₂O. Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-L-proline product.

-

Amide Coupling:

-

Dissolve the Boc-L-proline (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).[4]

-

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

-

Add 1-methylpiperazine (1.2 eq) to the activated mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

-

Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Deprotection: Dissolve the crude product in a solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir at room temperature for 1-2 hours.

-

Final Purification: Evaporate the solvent and excess acid. The resulting salt can be purified by recrystallization or column chromatography to yield the final product, 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine.

Caption: Proposed synthetic workflow for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine.

Part 3: Physicochemical and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical Properties

The following table summarizes key properties of the target compound and its structural isomer, compiled from available chemical databases.

| Property | 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine | 1-Methyl-4-(pyrrolidin-1-ylcarbonyl)piperazine | Reference(s) |

| CAS Number | 116818-82-7 | 81363-72-6 | [3][5] |

| Molecular Formula | C₁₀H₁₉N₃O | C₁₀H₁₉N₃O | [6] |

| Molecular Weight | 197.28 g/mol | 197.28 g/mol | [6] |

| Boiling Point | Data not available | 109.5-110.0°C @ 0.5-0.6 mmHg | [3] |

| Physical Appearance | Data not available | Liquid (purified) | [3] |

Analytical Workflow: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules and for reaction monitoring.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the final compound in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-